molecular formula C14H11BrN2O2S2 B3622943 N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B3622943
M. Wt: 383.3 g/mol
InChI Key: ORXVFVMBNOBLAD-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound characterized by its bromine and sulfur atoms, which contribute to its unique properties and potential applications in various fields. This compound is part of the benzothiazole family, known for their diverse biological activities and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 1,3-benzothiazole-2-amine, undergoes bromination to introduce the bromine atom at the 6-position.

  • Sulfonation: The brominated product is then treated with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is compared to other similar compounds, such as:

  • N-(1-(6-bromo-benzothiazol-2-ylamino)-2,2,2-trichloro-ethyl)-acetamide:

  • 2-amino-6-bromobenzothiazole: Similar in structure but lacks the sulfonamide group, leading to different chemical properties and uses.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S2/c1-9-2-5-11(6-3-9)21(18,19)17-14-16-12-7-4-10(15)8-13(12)20-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXVFVMBNOBLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
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N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(6-bromo-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

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